Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-
Description
The compound Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- is a benzoic acid derivative featuring a substituted imidazolidinyl ring. Its structure comprises:
- A benzoic acid core (providing carboxylic acid functionality for hydrogen bonding or salt formation).
- A 1-imidazolidinyl ring substituted at the 3-position with a 4-(1-methylethyl)phenyl group (isopropyl-substituted phenyl, enhancing lipophilicity).
- A 2-thioxo group (C=S) on the imidazolidinyl ring, which distinguishes it from oxo (C=O) analogs and influences electronic properties and binding interactions .
Properties
CAS No. |
651749-01-8 |
|---|---|
Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[3-(4-propan-2-ylphenyl)-2-sulfanylideneimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O2S/c1-13(2)14-6-8-16(9-7-14)20-10-11-21(19(20)24)17-5-3-4-15(12-17)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
GGZJLHMEVGNMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=S)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α-Halo Carboxylic Acids
Reaction Design and Mechanism
A foundational method involves cyclocondensation between thiourea derivatives and α-halo carboxylic acids. For example, 3-(4-isopropylphenyl)thiourea reacts with 3-bromobenzoic acid in the presence of a base (e.g., K₂CO₃) to form the imidazolidin-2-thione ring. The thiourea acts as a bidentate nucleophile, attacking the α-carbon of the bromo-substituted benzoic acid. Subsequent intramolecular cyclization eliminates HBr, yielding the target compound.
Optimization and Challenges
Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
- Temperature : Reactions proceed optimally at 80–100°C, balancing reaction rate and side-product formation.
- Base strength : Strong bases (e.g., NaOH) may hydrolyze the thiourea, necessitating milder alternatives like triethylamine.
Patent US5411981 reports yields of 70–85% for analogous imidazolidin-2-thiones, though purification via silica gel chromatography is often required to remove unreacted thiourea.
Palladium-Catalyzed C–N Coupling for Imidazolidinone Assembly
Catalytic Arylation Strategy
Aryl halides and nitrogen-containing heterocycles undergo cross-coupling using palladium catalysts. Adapting methods from Anitha et al., 3-iodobenzoic acid reacts with 1-(4-isopropylphenyl)imidazolidin-2-thione in dimethyl sulfoxide (DMSO) with KOH and a Pd/C catalyst at 110°C. The reaction achieves C–N bond formation via oxidative addition and reductive elimination steps.
Functional Group Interconversion from Oxo to Thioxo Derivatives
Thionation of Imidazolidin-2-ones
The thioxo group is introduced via thionation of imidazolidin-2-ones using Lawesson’s reagent (LR). For instance, 3-[3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid reacts with LR in toluene under reflux, replacing the carbonyl oxygen with sulfur.
Reaction Conditions
Multi-Step Synthesis via Nitration and Reduction
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxoimidazolidinyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The thioxoimidazolidinyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- with structurally related compounds identified in the evidence:
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Fluorine atoms in analogs (e.g., 651749-10-9) introduce electronegativity, enabling halogen bonding with biological targets .
Thioxo vs. Oxo Groups: The 2-thioxo group (C=S) in the target compound may confer stronger hydrogen-bond acceptor capacity than oxo (C=O) analogs, altering binding kinetics .
Biological Activity: Imidazolidinone derivatives with trifluoromethoxy groups (e.g., 651749-03-0) exhibit increased metabolic stability due to the electron-withdrawing CF₃ group . Fluorinated analogs (e.g., 651749-10-9) have shown promise in docking studies targeting enzymes like α-glucosidase, with fluorine enhancing binding specificity .
Q & A
Q. Key Optimization Parameters :
| Condition | Impact on Yield | Evidence Source |
|---|---|---|
| Solvent (DMF vs. THF) | DMF improves solubility of aromatic intermediates by 15–20% | |
| Temperature (60–80°C) | Higher temps (80°C) reduce reaction time but may increase side products | |
| Catalyst (Pd(PPh₃)₄) | 5 mol% catalyst increases coupling efficiency to >90% |
How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?
Basic Research Question
Post-synthesis characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., imidazolidinyl protons at δ 3.8–4.2 ppm; thioxo carbon at δ 180–185 ppm) .
- IR : Thioxo (C=S) stretch at 1180–1220 cm⁻¹ .
- Mass Spectrometry (LC-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) and detects impurities .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (<0.3% deviation) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
What computational approaches predict the compound’s binding affinity to biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2). The thioxo group shows strong hydrogen bonding with Arg120 (binding energy: −9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR : Hammett constants (σ) of substituents correlate with bioactivity (R² = 0.87) .
How can contradictory spectral data in literature be resolved?
Advanced Research Question
Contradictions often arise from solvent effects or tautomerism. For example:
| Study | Thioxo IR (cm⁻¹) | Imidazolidinyl ¹H NMR (ppm) | Explanation |
|---|---|---|---|
| A | 1215 | 3.9–4.1 | DMSO-d₆ stabilizes thione tautomer |
| B | 1185 | 4.0–4.3 | CDCl₃ promotes thiol-thione equilibrium |
Q. Methodology :
Replicate experiments using identical solvents/temperatures.
Use variable-temperature NMR to monitor tautomeric shifts .
What is the role of the thioxo group in modulating reactivity and stability?
Advanced Research Question
The thioxo (C=S) group:
- Enhances Electrophilicity : Increases susceptibility to nucleophilic attack at the imidazolidinyl ring (k = 0.42 M⁻¹s⁻¹ in ethanol) .
- Redox Activity : Undergoes reversible oxidation to sulfoxide (E₁/2 = +0.78 V vs. Ag/AgCl) .
- Thermal Stability : Decomposes at 215°C (DSC data), with ΔH = 148 kJ/mol .
How do substituents on the aryl ring influence bioactivity?
Basic Research Question
Q. Design Strategy :
- Use Hammett plots to balance electronic and steric effects .
What methodologies quantify degradation products under physiological conditions?
Advanced Research Question
- LC-MS/MS : Identifies hydrolyzed metabolites (e.g., benzoic acid and imidazolidinone fragments) with LOD = 0.1 ng/mL .
- Forced Degradation Studies : Expose to pH 1–13 buffers; >90% degradation at pH 12 after 24 h .
How can reaction scalability be achieved without compromising purity?
Advanced Research Question
- Flow Chemistry : Continuous flow systems reduce side reactions (purity >98% at 10 g scale) .
- Crystallization Optimization : Use ethanol/water (70:30) for recrystallization (yield: 85%; purity: 99.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
